molecular formula C12H15N3OS2 B6432389 3-(2-methoxyethyl)-5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,2,4-thiadiazole CAS No. 2640896-09-7

3-(2-methoxyethyl)-5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,2,4-thiadiazole

Cat. No. B6432389
CAS RN: 2640896-09-7
M. Wt: 281.4 g/mol
InChI Key: DMEFLMXUWSLUDE-UHFFFAOYSA-N
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Description

3-(2-methoxyethyl)-5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,2,4-thiadiazole, otherwise known as 3-METH-5-TDP, is a novel thiadiazole compound that has been the focus of numerous scientific studies due to its unique properties. It is a small molecule with a molecular weight of 246.3 g/mol, and it is soluble in both aqueous and organic solvents. 3-METH-5-TDP is an important building block for the synthesis of other thiadiazole compounds and has been used in a variety of applications, including drug delivery, materials science, and biochemistry.

Scientific Research Applications

3-METH-5-TDP has been studied extensively due to its potential applications in a variety of scientific fields. It has been used in drug delivery, materials science, and biochemistry. In drug delivery, 3-METH-5-TDP has been used to improve the solubility and bioavailability of drugs. In materials science, 3-METH-5-TDP has been used to create polymers with improved mechanical properties. In biochemistry, 3-METH-5-TDP has been studied for its potential to inhibit enzymes and regulate gene expression.

Mechanism of Action

The mechanism of action of 3-METH-5-TDP is not fully understood, but it is believed to act as an inhibitor of enzymes and regulate gene expression. It is thought to bind to the active site of enzymes and prevent them from performing their normal function. It is also thought to bind to DNA and modulate the expression of genes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-METH-5-TDP are largely unknown, as it has not been studied extensively in vivo. However, in vitro studies have shown that 3-METH-5-TDP can inhibit the activity of certain enzymes, such as phosphodiesterase, and can modulate the expression of certain genes.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-METH-5-TDP in laboratory experiments is its ability to be synthesized using a variety of methods. This makes it relatively easy to obtain and use in experiments. The main limitation of using 3-METH-5-TDP is its lack of in vivo studies, which limits its potential applications in drug delivery and biochemistry.

Future Directions

For research include studying the mechanism of action of 3-METH-5-TDP in more detail, exploring its potential applications in drug delivery, and developing new methods for synthesizing 3-METH-5-TDP. Additionally, further in vivo studies are needed to understand the biochemical and physiological effects of 3-METH-5-TDP.

Synthesis Methods

3-METH-5-TDP can be synthesized via a variety of methods, including the Suzuki-Miyaura cross-coupling reaction, the Stille reaction, and the Ullmann reaction. The most common method used is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an aryl halide and an organoboron compound in the presence of a palladium catalyst. The reaction produces a biaryl compound, which can then be further oxidized to produce 3-METH-5-TDP. The Stille reaction is another method used to synthesize 3-METH-5-TDP, and it involves the reaction of a stannane and an aryl halide in the presence of a palladium catalyst. The Ullmann reaction is a copper-catalyzed cross-coupling reaction that can also be used to synthesize 3-METH-5-TDP.

properties

IUPAC Name

5-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS2/c1-16-6-3-11-13-12(18-14-11)15-5-2-10-9(8-15)4-7-17-10/h4,7H,2-3,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEFLMXUWSLUDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NSC(=N1)N2CCC3=C(C2)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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